N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide
Description
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide is a pyrrolidine-based acetamide derivative characterized by a hydroxyethyl substitution on the pyrrolidine nitrogen.
Properties
IUPAC Name |
N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-7(12)9-8-2-3-10(6-8)4-5-11/h8,11H,2-6H2,1H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUGYWBPHLMXQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide typically involves the reaction of 3-pyrrolidinone with ethylene oxide to introduce the hydroxyethyl group, followed by acetylation with acetic anhydride to form the acetamide group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the ethylene oxide and acetic anhydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-[1-(2-Oxo-ethyl)-pyrrolidin-3-yl]-acetamide.
Reduction: Formation of N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-amine.
Substitution: Formation of N-[1-(2-Halo-ethyl)-pyrrolidin-3-yl]-acetamide.
Scientific Research Applications
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the acetamide group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural and functional differences between N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide and related compounds:
Pharmacological Implications
- The hydroxyethyl group in the target compound may similarly enhance water solubility, improving bioavailability for CNS targets .
- Fluorophenyl Derivatives (): Fluorine substitution often enhances metabolic stability and binding affinity, suggesting that the target compound’s hydroxyethyl group could be optimized for specific receptor interactions .
Biological Activity
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a hydroxyethyl group and an acetamide moiety. This structure is believed to influence its pharmacological properties, particularly its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the alkylation of pyrrolidine derivatives with acetic anhydride or related reagents. The introduction of the hydroxyethyl group can enhance solubility and bioavailability, which are critical for its biological activity.
Anticonvulsant Activity
Research has indicated that compounds structurally related to this compound exhibit anticonvulsant properties. A study on similar pyrrolidine derivatives showed that certain modifications could significantly enhance their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice .
Table 1: Anticonvulsant Activity of Pyrrolidine Derivatives
| Compound | MES Activity (mg/kg) | PTZ Activity (mg/kg) | Toxicity (Rotarod Test) |
|---|---|---|---|
| 1 | 30 | 100 | Low |
| 2 | 100 | 300 | Moderate |
| 3 | 300 | Inactive | High |
The SAR studies highlighted the importance of specific substituents in enhancing activity. For instance, the presence of fluorine atoms was noted to increase metabolic stability and lipophilicity, thereby improving central nervous system (CNS) penetration .
Other Biological Activities
Besides anticonvulsant effects, this compound may exhibit additional pharmacological activities. Preliminary studies suggest potential anti-inflammatory and analgesic effects, although these require further validation through clinical trials.
Case Studies
Several case studies have explored the biological implications of compounds similar to this compound:
- Anticonvulsant Efficacy : A study involving a series of pyrrolidine derivatives demonstrated that modifications in the side chains could lead to significant variations in anticonvulsant efficacy. The most effective compounds were those that maintained a balance between lipophilicity and hydrophilicity, facilitating optimal CNS delivery .
- Toxicity Assessment : Another case study utilized the rotarod test to evaluate the neurological toxicity of various derivatives. It was observed that while some compounds displayed potent anticonvulsant activity, they also exhibited higher toxicity levels, necessitating careful consideration during drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
